

An In-depth Technical Guide to 2-Bromo-6-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-6-methyl-4-nitropyridine**

Cat. No.: **B1282704**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-methyl-4-nitropyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a bromine atom, a methyl group, and a nitro group on the pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. The electron-withdrawing nitro group and the reactive bromine atom offer multiple sites for chemical modification, enabling its use as a key intermediate in the development of novel compounds. This guide provides a comprehensive overview of the available technical information regarding **2-Bromo-6-methyl-4-nitropyridine**, including its physical and chemical properties, and a plausible synthetic approach based on established chemical principles, given the limited publicly available information on its specific discovery and synthesis.

History and Discovery

The specific discovery and detailed historical development of **2-Bromo-6-methyl-4-nitropyridine** (CAS No. 97944-46-2) are not well-documented in readily accessible scientific literature. While the compound is available from commercial suppliers and is indexed in chemical databases, a seminal publication detailing its first synthesis and characterization could not be identified through extensive searches. It is plausible that its initial preparation is described within the broader context of synthetic methodology development or as an intermediate in a larger research program, the details of which are not prominently published.

Physical and Chemical Properties

A summary of the known physical and chemical properties of **2-Bromo-6-methyl-4-nitropyridine** is presented in Table 1. This data is compiled from various chemical databases and supplier information.

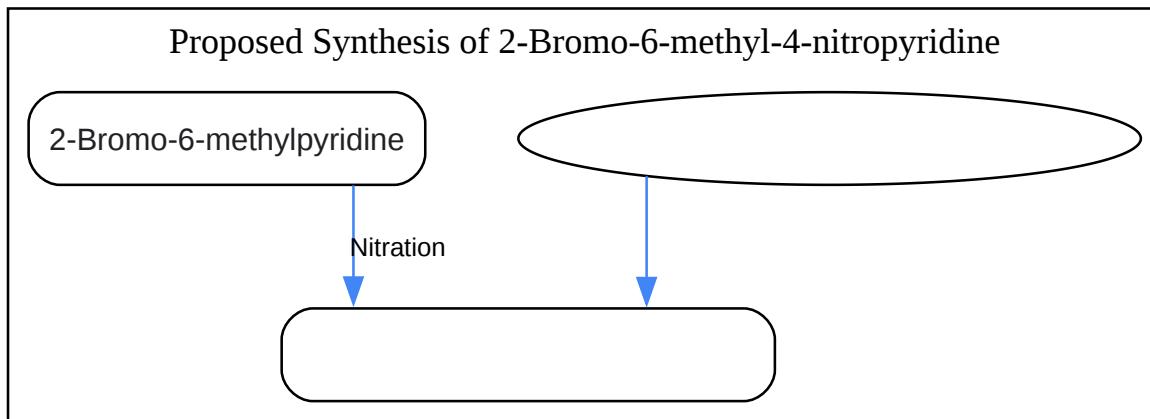

Property	Value	Source
CAS Number	97944-46-2	PubChem[1]
Molecular Formula	C ₆ H ₅ BrN ₂ O ₂	PubChem[1]
Molecular Weight	217.02 g/mol	PubChem[1]
Appearance	Light yellow to yellow powder or crystals	MySkinRecipes
Melting Point	50-52 °C	Fluorochem
Boiling Point (Predicted)	295.5 ± 35.0 °C at 760 mmHg	MySkinRecipes
Purity	≥97%	Sigma-Aldrich[2]
Storage Conditions	2-8°C, under inert gas	Sigma-Aldrich[2]
InChI	InChI=1S/C6H5BrN2O2/c1-4-2-5(9(10)11)3-6(7)8-4/h2-3H,1H3	PubChem[1]
SMILES	CC1=CC(=CC(=N1)Br)--INVALID-LINK--[O-]	PubChem[1]

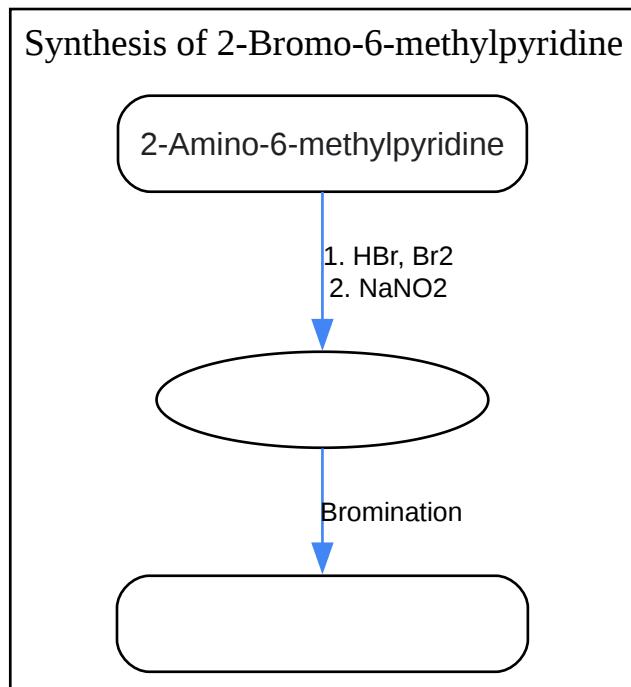
Table 1: Physical and Chemical Properties of **2-Bromo-6-methyl-4-nitropyridine**

Proposed Synthesis Pathway

While a specific experimental protocol for the synthesis of **2-Bromo-6-methyl-4-nitropyridine** is not readily available in the searched literature, a plausible synthetic route can be proposed based on established pyridine chemistry. The most likely approach involves the nitration of 2-bromo-6-methylpyridine. The pyridine ring is generally deactivated towards electrophilic aromatic substitution; however, the presence of activating groups and strong nitrating

conditions can facilitate the introduction of a nitro group. The directing effects of the bromo and methyl substituents would need to be considered to achieve the desired 4-nitro isomer.

[Click to download full resolution via product page](#)


Caption: Proposed synthesis of **2-Bromo-6-methyl-4-nitropyridine**.

Experimental Protocols for Related Compounds

Detailed experimental protocols for the synthesis of precursors and isomers of the target molecule are available and provide valuable insight into the chemistry of substituted pyridines.

Synthesis of 2-Bromo-6-methylpyridine from 2-Amino-6-methylpyridine

A common route to 2-bromo-6-methylpyridine is via a Sandmeyer-type reaction starting from 2-amino-6-methylpyridine.

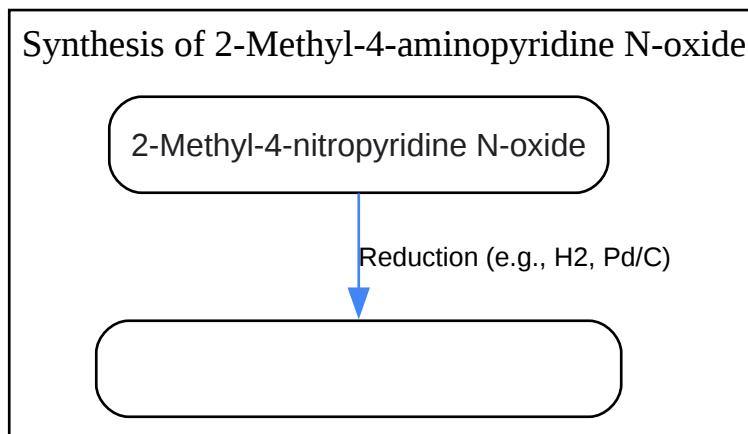
[Click to download full resolution via product page](#)

Caption: Synthesis of 2-Bromo-6-methylpyridine.

Experimental Protocol:

- Materials: 2-Amino-6-methylpyridine, 48% Hydrobromic acid (HBr), Bromine (Br₂), Sodium nitrite (NaNO₂), 20% aqueous Sodium hydroxide (NaOH) solution, Diethyl ether, Anhydrous sodium sulfate.
- Procedure:
 - Dissolve 2-amino-6-methylpyridine (1.1 mol) in 48% hydrobromic acid (1.5 L) in a suitable reaction vessel.
 - Cool the mixture to -20 °C using an appropriate cooling bath.
 - Slowly add bromine (3.11 mol) dropwise to the reaction mixture, maintaining the temperature between -20 °C and -15 °C.
 - Stir the mixture continuously for 3 hours at this temperature.

- Prepare an aqueous solution of sodium nitrite (2.95 mol) in a separate beaker.
- Add the sodium nitrite solution in batches to the reaction mixture, ensuring the temperature is maintained.
- Allow the reaction mixture to gradually warm to room temperature over a period of 3 hours.
- Cool the mixture to 0 °C and carefully adjust the pH to 12 by adding a 20% aqueous sodium hydroxide solution.
- Extract the product with diethyl ether (3 x 250 mL).
- Combine the organic phases and wash sequentially with water and saturated brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by fractional distillation to obtain 2-bromo-4-methylpyridine as a light yellow liquid.[3]


Quantitative Data for the Synthesis of 2-Bromo-4-methylpyridine (an isomer):

Starting Material	Reagents	Temperature (°C)	Reaction Time (h)	Yield (%)
2-Amino-4-methylpyridine	HBr, Br ₂ , NaNO ₂	-20 to RT	6	86

Table 2: Quantitative data for the synthesis of an isomeric compound, 2-Bromo-4-methylpyridine.[3]

Synthesis of 2-Methyl-4-nitropyridine N-oxide and its reduction

While not the target molecule, the synthesis of 2-methyl-4-nitropyridine N-oxide and its subsequent reduction to the corresponding amine is a relevant transformation in pyridine chemistry.

[Click to download full resolution via product page](#)

Caption: Reduction of 2-Methyl-4-nitropyridine N-oxide.

Experimental Protocol for the synthesis of 2-bromo-4-nitropyridine N-oxide (an isomer):

A patent describes the synthesis of 2-bromo-4-nitropyridine-N-oxide.[\[4\]](#)

- Materials: 4-nitropyridine, dichloromethane, m-chloroperoxybenzoic acid.
- Procedure:
 - Add 10g of 4-nitropyridine to 80ml of dichloromethane at 0-5 °C.
 - Stir and mix, then add 20.9g of m-chloroperoxybenzoic acid at 0 °C.
 - Stir and mix for 24 hours at 20-25 °C to obtain a reaction solution.[\[4\]](#)

Conclusion

2-Bromo-6-methyl-4-nitropyridine is a chemical compound with established physical properties and commercial availability. However, a detailed account of its discovery and a specific, reproducible experimental protocol for its synthesis are not prominently available in the

reviewed scientific literature. Based on fundamental principles of organic chemistry, a plausible synthetic route via the nitration of 2-bromo-6-methylpyridine is proposed. The provided experimental protocols for the synthesis of related pyridine derivatives offer valuable practical guidance for researchers working with this class of compounds. Further research would be beneficial to fully elucidate the synthetic history and optimize the preparation of **2-Bromo-6-methyl-4-nitropyridine** for its potential applications in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-6-methyl-4-nitropyridine | C₆H₅BrN₂O₂ | CID 13419590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-6-methyl-4-nitropyridine | 97944-46-2 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-6-methyl-4-nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1282704#discovery-and-history-of-2-bromo-6-methyl-4-nitropyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com